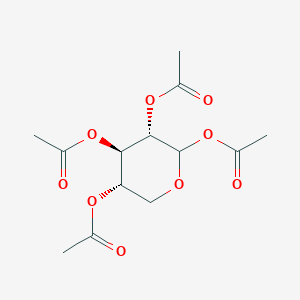

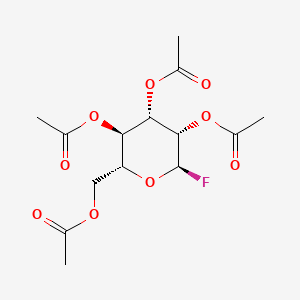

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

Descripción general

Descripción

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is a synthetic compound that finds utility in the pharmaceutical sector as a substrate for producing carbohydrate-based therapies . It’s feasible as a building block for the treatment of afflictions such as inflammation, viral infections, and cancer .

Synthesis Analysis

The high-yielding synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl azide from 1-O-acetyl derivative 1 and TMSN3 through a SnCl4-catalyzed reaction in CH2Cl2 has been described .Molecular Structure Analysis

The molecular formula of this compound is C14H19FO9 .Chemical Reactions Analysis

Fluorinated sugars have been used as sugar donors in glycosylation methods, which are among the most commonly used methods. Glucose, galactose, and mannose are protected by acetyl groups, while glucosamine and galactosamine are protected by phthaloyl groups .Physical and Chemical Properties Analysis

The compound has a molecular weight of 350.29, a density of 1.3, a boiling point of 374.8°C at 760 mmHg, a refractive index of 1.464, a flash point of 174.3°C, and a vapor pressure of 8.11E-06mmHg .Aplicaciones Científicas De Investigación

Synthesis of Complex Carbohydrates

Research has shown that 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride is utilized in the synthesis of complex carbohydrates, including C-glycosides and various oligosaccharides. For example, it has been employed in the synthesis of C-mannopyranosylphloroacetophenone derivatives, which undergo anomerization to produce both alpha and beta derivatives. This process highlights its utility in creating diverse carbohydrate structures with potential biological activities (Kumazawa et al., 2000).

Glycosylation Agents

This compound acts as a glycosylation agent in the synthesis of deoxygenated analogues of glycosylphosphatidylinositol (GPI) membrane anchors, showcasing its role in constructing molecules with potential biological relevance and therapeutic applications (Dix et al., 2004).

Structural and Chemical Studies

The structural properties of D-mannopyranosyl rings containing O-acetyl side-chains have been studied, with findings indicating minimal impact of O-acetylation on bond lengths and angles within the carbohydrate ring. This research provides insights into the effects of functional group modifications on the structural integrity and reactivity of carbohydrate molecules (Turney et al., 2019).

Synthesis of Glycosides and Dendrimers

This compound has been used in the synthesis of alpha-(1→6)-linked mannose oligosaccharides, demonstrating its utility in constructing glycosides with specific linkage patterns. Such oligosaccharides have applications in studying biological processes and developing therapeutics (Zhu & Kong, 2001).

Enzyme Binding and Biological Interactions

The compound has been instrumental in creating carbosilane dendrimers with peripheral mannose and mannobiose, which have shown increased binding efficiency to concanavalin A compared to free mannose. This suggests its potential for developing targeted drug delivery systems and diagnostic tools (Mori et al., 2005).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as 2,3,4,6-tetra-o-acetyl-alpha-d-glucopyranosyl bromide and 2,3,4,6-tetra-o-acetyl-alpha-d-galactopyranosyl bromide have been used as organic condensation reagents for chemistries such as n- and s- galactosylation reactions .

Mode of Action

These compounds often serve as glycosylation agents, facilitating the addition of sugar moieties to other molecules .

Action Environment

The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride can be influenced by various environmental factors. For instance, its stability might be sensitive to temperature, as suggested by its storage conditions . Furthermore, its solubility in different solvents suggests that its bioavailability and action could be influenced by the polarity and pH of its environment .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXATNWYELAACC-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460700 | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2823-44-1 | |

| Record name | α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Mannopyranosyl fluoride, tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.